The synthesis of Fmoc-D-His(Boc)-OH typically involves several steps:
The reaction conditions are critical; for instance, coupling agents like HATU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole) are commonly employed to facilitate the formation of peptide bonds while minimizing side reactions .
Fmoc-D-His(Boc)-OH has a complex molecular structure characterized by its two protective groups and a histidine backbone. The molecular formula is with a molecular weight of approximately 477.5 g/mol.
The structural representation includes:
In peptide synthesis, Fmoc-D-His(Boc)-OH undergoes several critical reactions:
These reactions are monitored using techniques such as thin-layer chromatography (TLC) and mass spectrometry (MS) to confirm successful synthesis and purity .
The mechanism of action for Fmoc-D-His(Boc)-OH in peptide synthesis involves:
The biochemical pathways involved include:
This process results in peptides with defined sequences critical for biological functions .
Fmoc-D-His(Boc)-OH plays a vital role in various scientific applications:
The development of SPPS protecting groups has been driven by the need to suppress racemization and manage side-chain reactivity. Before Fmoc dominance, Boc/Benzyl (Bz) chemistry prevailed, requiring highly corrosive hydrogen fluoride (HF) for final deprotection—a significant safety hazard [5]. The introduction of the base-labile Fmoc group in the 1970s revolutionized SPPS by enabling orthogonal Fmoc/tBu strategies, where acid-labile tert-butyl (tBu) groups protect side chains. This orthogonality allows resin cleavage and global deprotection under milder acidic conditions (e.g., trifluoroacetic acid, TFA), eliminating HF handling [1] [5].
However, standard Fmoc chemistry suffers from inherent limitations:
Table 1: Protecting Group Strategies in SPPS
Protection Scheme | Nα-Protection Removal | Side Chain Protection | Resin Cleavage | Key Limitations |
---|---|---|---|---|
Boc/Bz (Classical) | Mild acid (e.g., TFA) | Acid-stable (e.g., Bzl) | HF | HF toxicity; repetitive TFA exposure risks side-chain deprotection |
Fmoc/tBu (Modern Standard) | Base (piperidine) | Acid-labile (e.g., tBu, Pbf, Trt) | TFA | Racemization during His/Cys/Ser coupling; aspartimide formation |
DNPBS (Emerging) | Near-neutral thiols (e.g., p-toluenethiol) | Acid-labile (same as Fmoc) | TFA | Lower efficiency for long peptides; requires coupling reagent optimization |
Recent innovations focus on gentler deprotection. The thiol-labile DNPBS (2,4-dinitro-6-phenyl-benzene sulfenyl) group exemplifies this: it attaches via an S–N bond and is removed within minutes under nearly neutral conditions (1M p-toluenethiol/pyridine). DNPBS-amino acids show negligible racemization (<0.5%) even for histidine and cysteine, addressing a critical Fmoc limitation [7]. Though not yet mainstream, DNPBS demonstrates the ongoing refinement of protecting groups toward suppressing stereochemical integrity threats.
Fmoc-D-His(Boc)-OH leverages the orthogonality of Fmoc/tBu while providing histidine-specific protection. The Boc group on the imidazole ring sterically hinders racemization-prone intermediates and prevents metal coordination during synthesis. Its stability under piperidine treatment allows sequential Nα-deprotection without side-chain compromise [3] [8].
Incorporating D-amino acids—especially D-histidine—confers profound bioactivity and stability advantages to therapeutic peptides. Unlike L-enantiomers, D-residues resist proteolytic degradation and disrupt regular secondary structures, modulating peptide-membrane interactions.
Protease Resistance: Proteinase K digestion assays reveal that replacing L-Lys with non-proteinogenic cationic residues (e.g., 4-aminopiperidine-4-carboxylic acid, Api) near cleavage sites significantly enhances stability. In antimicrobial peptide 17KKV-Aib, substituting L-Lys³ or L-Lys⁴ with Api preserved helicity while resisting enzymatic degradation [2]. D-amino acids further stabilize peptides by evading recognition by trypsin/chymotrypsin-like proteases abundant in intestinal fluid [6]. Cyclotides incorporating D-residues exhibit exceptional gut stability, surviving simulated intestinal fluid (SIF) >24 hours—unlike linear peptides (<30 minutes) [6].
Hemolysis Reduction: D-amino acids disrupt helical hydrophobic patches responsible for non-specific membrane lysis. In lipopeptides derived from BP100, replacing L-Phe⁴ with D-Phe (e.g., BP475) reduced hemolysis from >80% to <24% at 250 μM while maintaining antimicrobial potency against plant pathogens (MIC 0.8–6.2 μM) [4]. NMR confirmed that D-Phe disrupts the N-terminal helix, limiting toxic interactions with cholesterol-rich mammalian membranes.
Bioactivity Modulation: D-His incorporation subtly alters receptor binding kinetics due to altered side-chain topology. In melanocortin receptor ligands, hybrid pharmacophores embedding D-His show enhanced subtype selectivity. Cyclic C₂-symmetric dimers synthesized via lactam bridges—using D-amino acids—exhibit nanomolar agonist activity at hMC1R (25–120 nM), valuable for pigmentary disorders [9].
Table 2: Applications of D-Histidine in Engineered Peptides
Application | Peptide Design | Effect of D-His Incorporation | Key Findings |
---|---|---|---|
Antimicrobial Agents | Lipopeptides (e.g., BP475) | Replaces L-Phe at critical position | MIC 0.8–6.2 µM against Xanthomonas; hemolysis 0–24% at 250 µM; disrupted N-terminal helix reduces toxicity |
Receptor-Selective Agonists | Melanocortin cyclodimers (e.g., hMC1R ligands) | Integrated within hybrid α-MSH/agouti pharmacophore | Full/partial agonist activity at 25–120 nM; improved receptor subtype selectivity (hMC1R > hMC3R/hMC4R) |
Metabolically Stable Neuropeptides | Ghrelin/GLP-1 analogues | Substitution at proteolytically sensitive sites | Resistance to dipeptidyl peptidase-4 (DPP-4) and neutral endopeptidase; extended in vivo half-life |
Fmoc-D-His(Boc)-OH enables precise integration of D-histidine into complex sequences. Its stability during SPPS allows multi-cycle synthesis without racemization, while the Boc group prevents imidazole-mediated side reactions during TFA cleavage [3] [8]. This makes it indispensable for producing:
As peptide therapeutics expand into oral delivery and intracellular targets, Fmoc-D-His(Boc)-OH will remain vital for balancing synthetic feasibility with bioactivity optimization.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1